3-(1-Boc-3-pyrrolidinyl)benzonitrile
Description
Tert-butyl 3-(3-cyanophenyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound is characterized by the presence of a tert-butyl ester group, a cyanophenyl group, and a pyrrolidine ring, making it a valuable scaffold for the development of novel bioactive molecules.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl 3-(3-cyanophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-8-7-14(11-18)13-6-4-5-12(9-13)10-17/h4-6,9,14H,7-8,11H2,1-3H3 |
InChI Key |
PPZZKUDXXUIKTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 3-(3-cyanophenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 3-cyanobenzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Tert-butyl 3-(3-cyanophenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include hydroxylated, aminated, or substituted derivatives of the original compound .
Scientific Research Applications
Tert-butyl 3-(3-cyanophenyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-cyanophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and cyanophenyl group contribute to the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-(3-cyanophenyl)pyrrolidine-1-carboxylate include other pyrrolidine derivatives such as:
- tert-butyl 3-(4-cyanophenyl)pyrrolidine-1-carboxylate
- tert-butyl 3-(2-cyanophenyl)pyrrolidine-1-carboxylate
- tert-butyl 3-(3-chlorophenyl)pyrrolidine-1-carboxylate
These compounds share structural similarities but differ in the position or nature of the substituents on the phenyl ring. The unique combination of the tert-butyl ester, cyanophenyl group, and pyrrolidine ring in tert-butyl 3-(3-cyanophenyl)pyrrolidine-1-carboxylate contributes to its distinct chemical and biological properties .
Biological Activity
3-(1-Boc-3-pyrrolidinyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The compound features a benzonitrile moiety, which is known for various pharmacological properties, combined with a pyrrolidine ring that may enhance its interaction with biological targets. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to modulate various receptors and enzymes. The compound's pyrrolidine ring may facilitate binding to G-protein coupled receptors (GPCRs), which are crucial in numerous physiological processes. Additionally, the benzonitrile group may enhance lipophilicity, improving membrane permeability and bioavailability.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antagonistic Activity : Preliminary studies suggest that the compound may act as an antagonist at certain GPCRs, potentially influencing neurotransmitter release and signaling pathways involved in mood regulation and cognition.
- Anti-inflammatory Effects : The compound has shown promise in reducing markers of inflammation in vitro, indicating potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Some studies have suggested that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative disorders.
Case Studies
- Cognitive Enhancement : In a study investigating cognitive function, administration of this compound resulted in improved memory retention in rodent models subjected to stress. This suggests potential applications in treating cognitive impairments associated with stress-related disorders .
- Anti-inflammatory Activity : A recent investigation demonstrated that the compound significantly reduced pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
